molecular formula C17H18F3N3O3 B2869574 3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-17-4

3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2869574
CAS RN: 1021040-17-4
M. Wt: 369.344
InChI Key: XRSUIBYRSLVYJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a spirocyclic compound that contains a triazaspirodecane ring system, which makes it a unique and interesting molecule for further study. In 5]decane-2,4-dione.

Scientific Research Applications

Agrochemical Industry

The trifluoromethyl group is prevalent in the agrochemical industry, particularly in pesticides. Over 50% of pesticides launched in the last two decades have been fluorinated, with many containing a trifluoromethyl group. This group enhances the biological activity and physical properties of compounds, making them more effective in crop protection .

Pharmaceutical Industry

In pharmaceuticals, trifluoromethyl derivatives are used due to their potent electron-withdrawing properties and significant hydrophobic surface area. These characteristics contribute to the efficacy of pharmaceuticals, with several drugs containing the trifluoromethyl moiety approved by regulatory agencies .

DNA-Groove Binding Agents

Trifluoromethyl-β-diketones, which share structural similarities with the compound , have been used to synthesize DNA-groove binders. These binders interact with DNA duplexes, particularly within the minor groove, forming stable complexes that can be crucial in targeting tumor cell DNA .

Antimycotic Agents

Derivatives of trifluoromethyl compounds have been studied for their antifungal properties. Some trifluoromethyl benzoates exhibit submicromolar minimum inhibitory concentrations (MICs) against fungal strains like T. mentagrophytes, indicating their potential as antimycotic agents .

Organofluorine Chemistry

The trifluoromethyl group is a key player in organofluorine chemistry, which is vital for the development of new materials with unique properties. This field has seen significant advances due to the incorporation of fluorine atoms into organic compounds .

Veterinary Products

Similar to their use in human pharmaceuticals, trifluoromethyl derivatives are also employed in the veterinary industry. They are incorporated into products due to their enhanced properties, contributing to the treatment and health maintenance of animals .

properties

IUPAC Name

3-ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-2-23-14(25)16(21-15(23)26)7-9-22(10-8-16)13(24)11-3-5-12(6-4-11)17(18,19)20/h3-6H,2,7-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSUIBYRSLVYJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

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